molecular formula C10H13NOS B1611424 Piperidin-4-yl(thiophen-2-yl)methanone CAS No. 86542-98-5

Piperidin-4-yl(thiophen-2-yl)methanone

Cat. No. B1611424
CAS RN: 86542-98-5
M. Wt: 195.28 g/mol
InChI Key: QBJGQECJNLNPLJ-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have been synthesized through substitution reactions, showcasing the versatility of Piperidin-4-yl(thiophen-2-yl)methanone derivatives in chemical synthesis (Karthik et al., 2021).
  • Structural Characterization : Extensive spectroscopic techniques, including X-ray diffraction, have been employed to confirm the structures of synthesized compounds, revealing conformational details like chair conformations of the piperidine ring (Prasad et al., 2018).

Biomedical Applications

  • Enzyme Inhibitory Activity : Certain derivatives have shown inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic applications (Cetin et al., 2021).
  • Antimicrobial Activity : Some compounds, like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, have displayed significant antimicrobial activity, suggesting their use in developing new antibacterial and antifungal agents (Mallesha & Mohana, 2014).
  • Anticancer Activity : Piperidin-4-yl derivatives have shown potential in anticancer research, with certain compounds exhibiting antiproliferative effects against various cancer cell lines, highlighting their promise in oncological therapeutics (Vinaya et al., 2011).

Mechanism of Action

The mechanism of action for “Piperidin-4-yl(thiophen-2-yl)methanone” is not explicitly mentioned in the search results. However, piperidine-containing compounds have been studied for various biological activities .

Future Directions

The future directions for “Piperidin-4-yl(thiophen-2-yl)methanone” are not explicitly mentioned in the search results. However, given the interest in piperidine-containing compounds for their potential biological activities , further research into the properties and applications of “this compound” may be warranted.

properties

IUPAC Name

piperidin-4-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJGQECJNLNPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571700
Record name (Piperidin-4-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86542-98-5
Record name (Piperidin-4-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Mix 4-[(thiophene-2-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester (12.9 g, 43.67 mmol) and trifluoroacetic acid (80 mL) and stir at room temperature for 2 hours. Cool in an ice/water bath and dilute with ethyl ether. Collect the resulting solid by filtration, wash with ethyl acetate and recrystallize (methanol/ethyl ether) to give the title compound as an off-white solid; mp 186°-187° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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